1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Description
Significance of Pyrazole (B372694) Core Structures in Academic Research and Chemical Synthesis
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold in a vast array of chemical applications. scbt.compublish.csiro.au This structural motif is not commonly found in nature, but its synthetic derivatives are of immense importance in medicinal chemistry and organic synthesis. scbt.com The United States Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011, highlighting the ring's role in modern pharmaceuticals. scbt.com
The versatility of the pyrazole core stems from its unique chemical properties. The N-1 nitrogen atom can act as a hydrogen bond donor, while the N-2 nitrogen behaves as a hydrogen bond acceptor, allowing for diverse interactions with biological targets. scbt.com This dual nature, combined with the ring's aromaticity, makes it a "privileged structure" in drug design. publish.csiro.au Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties. researchgate.net
Role of Trifluoromethyl Groups in Enhancing Chemical Properties for Research Applications
The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a key strategy in modern drug design. pharmaffiliates.com The trifluoromethyl (-CF3) group, in particular, is frequently used to modify and enhance the properties of a parent compound. google.combeilstein-journals.org Its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior. chemicalbook.com
Incorporating a -CF3 group can improve several key parameters desirable in research compounds. chemicalbook.comnih.gov These include:
Metabolic Stability: The -CF3 group can block metabolic oxidation at a particular site on a molecule, increasing its half-life. google.comchemicalbook.com
Lipophilicity: The group enhances a molecule's affinity for lipids, which can improve its ability to cross cell membranes. chemicalbook.com
Binding Affinity: The electronic properties of the -CF3 group can alter how a molecule interacts with its biological target, potentially leading to stronger and more selective binding. chemicalbook.com
Bioavailability: By improving stability and membrane permeability, the trifluoromethyl group often contributes to better oral bioavailability. chemicalbook.com
The table below summarizes the comparative properties of a methyl group versus a trifluoromethyl group, illustrating why the latter is a valuable tool in chemical design.
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact of Substitution |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Alters acidity/basicity and receptor interactions. google.com |
| Lipophilicity (Hansch parameter, π) | ~0.5 | ~0.88 | Increases lipophilicity, affecting permeability. chemicalbook.com |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Enhances compound half-life. google.comchemicalbook.com |
| Steric Size | Similar to chlorine | Bioisostere for chlorine and methyl groups | Can be used to probe steric requirements of a binding site. google.comchemicalbook.com |
Overview of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine within the Broader Pyrazole Class
The compound this compound is a specific derivative within the broad family of pyrazoles. While direct and extensive research on this particular molecule is not widely available in published literature, an analysis of its structure provides insight into its potential chemical characteristics and areas of research interest.
The molecule can be deconstructed into three key components attached to the central pyrazole ring:
A C3-trifluoromethyl group: As discussed, the trifluoromethyl group at the 3-position is a potent electron-withdrawing moiety. Its presence is expected to significantly lower the basicity of the pyrazole ring's N2 nitrogen and influence the electronic distribution across the heterocyclic system. google.com This modification is a well-established method for enhancing metabolic stability and binding affinity. chemicalbook.com
A C5-amine group: The 5-aminopyrazole substructure is a crucial pharmacophore in its own right, found in numerous compounds investigated for various biological activities. nih.gov The amino group can act as a hydrogen bond donor and a site for further chemical modification, making it a versatile handle for creating libraries of related compounds.
The combination of an N-alkyl group, an electron-withdrawing trifluoromethyl group, and a synthetically versatile amino group on a pyrazole scaffold makes this compound a compound of interest for chemical synthesis and discovery research. Its structure represents a convergence of several validated strategies used to generate novel molecules with tailored properties.
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C7H10F3N3 |
| Core Structure | Pyrazole |
| Key Substituents | N1-isopropyl, C3-trifluoromethyl, C5-amine |
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-4(2)13-6(11)3-5(12-13)7(8,9)10/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGBQXBEERUFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isopropyl 3 Trifluoromethyl 1h Pyrazol 5 Amine
Classical Approaches to Pyrazole (B372694) Synthesis and Adaptations for Trifluoromethylated Derivatives
Classical methods for pyrazole synthesis have been well-established for over a century and typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. These methods have been adapted for the synthesis of trifluoromethylated pyrazoles, including analogues of the target compound.
Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.orgresearchgate.net For the synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, this would involve the cyclocondensation of isopropylhydrazine with a trifluoromethylated 1,3-dicarbonyl equivalent bearing a masked or protected amine function at the C5 position.
A common precursor for introducing the trifluoromethyl group is a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. The reaction of this β-ketoester with a hydrazine derivative proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. researchgate.net The regioselectivity of the cyclization is a critical aspect, as the reaction can potentially yield two different isomers depending on which carbonyl group of the β-dicarbonyl compound is initially attacked by the hydrazine.
| Reactant 1 | Reactant 2 | Conditions | Product | Key Features |
| Isopropylhydrazine | Ethyl 4,4,4-trifluoroacetoacetate | Acid or base catalysis, heating | 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Formation of the pyrazole-5-ol, which would require further functional group manipulation to obtain the 5-amine. |
| Isopropylhydrazine | Trifluoromethylated β-diketone | Varies | 1-isopropyl-3-(trifluoromethyl)pyrazole | General route to the pyrazole core. |
Synthesis via β-Ketonitriles and Related Precursors
The use of β-ketonitriles offers a direct route to 5-aminopyrazoles. nih.govarkat-usa.org The reaction of a trifluoromethylated β-ketonitrile with isopropylhydrazine is a highly effective method for the synthesis of this compound. This reaction proceeds through a similar mechanism of hydrazone formation followed by an intramolecular cyclization, where the nitrile group is attacked by the other nitrogen atom of the hydrazine, directly forming the 5-amino functionality. nih.gov
The versatility of this method lies in the accessibility of various substituted β-ketonitriles, allowing for the introduction of different functional groups onto the pyrazole ring. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Key Features |
| Isopropylhydrazine | 4,4,4-Trifluoro-3-oxobutanenitrile | Typically basic or acidic conditions | This compound | Direct formation of the target compound. |
| Substituted Hydrazines | β-Ketonitriles | Varies | 5-Aminopyrazoles | A general and widely used method for the synthesis of 5-aminopyrazoles. nih.gov |
Novel and Advanced Synthetic Routes for this compound
In recent years, significant efforts have been directed towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of pyrazole derivatives. These novel approaches often employ metal catalysis, environmentally benign protocols, or multi-component reactions to streamline the synthetic process.
Metal-Catalyzed Synthetic Pathways (e.g., Silver-Catalyzed Reactions)
Silver catalysis has emerged as a powerful tool in organic synthesis, including the formation of heterocyclic compounds. Silver-catalyzed reactions can facilitate cycloaddition reactions that are otherwise difficult to achieve. For instance, a silver-catalyzed [3+2] cycloaddition reaction of dicyanoalkenes with trifluorodiazoethane has been reported for the synthesis of trifluoromethyl- and cyano-substituted pyrazoles. chinesechemsoc.org This approach allows for the dual incorporation of important functional groups in a single step with excellent regioselectivity. chinesechemsoc.org
Another example involves the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.netcolab.ws The reaction proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a colab.wstandfonline.com-H shift to afford the desired products in good yields. researchgate.net While not a direct synthesis of the target compound, these methods highlight the potential of silver catalysis in constructing the trifluoromethylated pyrazole core, which could be further functionalized.
| Catalyst | Reactants | Product Type | Key Features |
| Silver(I) oxide (Ag₂O) | Dicyanoalkenes, Trifluorodiazoethane | Trifluoromethyl- and cyano-disubstituted pyrazoles | Convergent and regiodivergent synthesis with excellent regioselectivity. chinesechemsoc.org |
| Silver Catalyst | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-aryl-3-trifluoromethyl pyrazoles | Sequential reaction cascade leading to highly substituted pyrazoles. researchgate.netcolab.ws |
Environmentally Benign Synthetic Protocols (e.g., Nano-Catalysis)
The principles of green chemistry have spurred the development of environmentally friendly synthetic methods, with nano-catalysis being a prominent example. Nano-catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and often allowing for reactions to be carried out under milder conditions and in greener solvents, such as water. jsynthchem.com
For the synthesis of aminopyrazoles, various nano-catalysts have been employed. For instance, a magnetic nano-catalyst employing guanidine (B92328) has been successfully used for the synthesis of 5-aminopyrazole-4-carbonitriles in a one-pot, three-component reaction in an aqueous environment. jsynthchem.com Another example is the use of a nano-Zn(II) Schiff base complex as an efficient catalyst for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. tandfonline.com These methods, while not directly reporting the synthesis of the target compound, demonstrate the feasibility of using nano-catalysis for the construction of the 5-aminopyrazole scaffold under environmentally benign conditions. tandfonline.comjsynthchem.com
| Catalyst | Reaction Type | Key Features |
| Magnetic Guanidine Nano-catalyst | One-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles | Environmentally compatible, high yields, and catalyst recyclability. jsynthchem.com |
| Nano-[Zn-4NSP]Cl₂ | Synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives | Efficient catalysis under solvent-free conditions. tandfonline.com |
| Fe₃O₄@CPTMO-phenylalanine-Ni | One-pot, three-component synthesis of substituted pyrazoles | Recyclable, heterogeneous, and magnetic nanocatalyst. nih.gov |
Multi-Component Reactions (MCRs) for Direct Access
Multi-component reactions (MCRs) are one-pot reactions where three or more reactants combine to form a product that contains substantial portions of all the starting materials. nih.gov MCRs are highly atom-economical and offer a streamlined approach to complex molecules, reducing the number of synthetic steps and purification procedures. nih.gov
Several MCRs have been developed for the synthesis of pyrazole derivatives. For instance, a three-component synthesis of pyrazoles from malononitrile (B47326), aldehydes, and hydrazines has been reported. nih.gov This approach could potentially be adapted for the synthesis of this compound by using an appropriate trifluoromethylated precursor. Four-component reactions have also been utilized to construct more complex pyrazole-containing heterocycles, such as pyrano[2,3-c]pyrazoles. nih.govnih.gov The development of an MCR for the direct synthesis of the target compound would represent a significant advancement in terms of efficiency and sustainability.
| Number of Components | Reactants | Product Type | Key Features |
| Three | Malononitrile, Aldehydes, Hydrazines | Substituted pyrazoles | Efficient one-pot synthesis. nih.gov |
| Four | (Hetaryl)aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | 1,4-dihydropyrano[2,3-c]pyrazoles | High yields in water. nih.gov |
Regioselectivity and Stereoselectivity in the Synthesis of this compound
The synthesis of this compound presents a significant challenge in controlling regioselectivity. The primary method for constructing the pyrazole ring is the condensation reaction between a trifluoromethylated 1,3-dicarbonyl compound equivalent and isopropylhydrazine. The unsymmetrical nature of both reactants means that the reaction can potentially yield two different regioisomers.
The regiochemical outcome of the cyclocondensation is determined by the initial nucleophilic attack of one of the two nitrogen atoms of isopropylhydrazine on one of the electrophilic carbonyl carbons of the β-dicarbonyl precursor. The presence of a strong electron-withdrawing trifluoromethyl group at one end of the dicarbonyl system heavily influences the electrophilicity of the adjacent carbon, making it a prime target for nucleophilic attack.
Common precursors for this synthesis include ethyl 4,4,4-trifluoroacetoacetate or 4,4,4-trifluoro-3-oxobutanenitrile. When reacting with isopropylhydrazine, the initial addition can occur at either the C2 or C4 position of the butanoate/butanenitrile chain. The subsequent cyclization and dehydration lead to the pyrazole ring.
Factors Influencing Regioselectivity:
Electronic Effects: The trifluoromethyl (CF₃) group significantly increases the electrophilicity of the adjacent carbonyl carbon (C3 of the pyrazole ring precursor). This directs the more nucleophilic nitrogen of isopropylhydrazine to attack this site.
Steric Hindrance: The bulky isopropyl group on the hydrazine can influence which nitrogen atom initiates the attack and how it approaches the dicarbonyl compound.
Reaction Conditions: The choice of solvent, temperature, and catalyst (acidic or basic) can alter the reaction pathway and the ratio of the resulting regioisomers. For instance, reactions of similar fluorinated precursors have shown that selectivity can be dependent on the solvent and catalyst used.
The reaction between a precursor like 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) and a substituted hydrazine is a known method for producing trifluoromethylated pyrazoles. thieme-connect.comenamine.net In the case of this compound, the desired isomer has the isopropyl group on the nitrogen adjacent to the amine group (N1) and the trifluoromethyl group at the C3 position. Achieving high regioselectivity is crucial to avoid a difficult separation of the final product from its isomer, 1-isopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. Research on related syntheses has shown that it is often difficult to obtain a single regioisomer selectively when using unsymmetrical β-diketones. scispace.com
Table 1: Predicted Regiochemical Outcomes under Different Conditions
| Precursor | Hydrazine | Conditions | Major Product | Minor Product |
|---|---|---|---|---|
| Ethyl 4,4,4-trifluoroacetoacetate | Isopropylhydrazine | Acidic (e.g., AcOH) | 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-one | 1-isopropyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
| 4,4,4-Trifluoro-3-oxobutanenitrile | Isopropylhydrazine | Basic (e.g., Et₃N) | This compound | 1-isopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine |
Regarding stereoselectivity, the target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis.
Scale-Up Considerations and Process Chemistry Development for Research Quantities
Transitioning the synthesis of this compound from a laboratory scale to the production of research quantities (multi-gram to kilogram scale) involves several critical considerations.
Process Safety and Hazard Analysis:
Hydrazine Derivatives: Isopropylhydrazine is a toxic and potentially unstable compound. Appropriate engineering controls and personal protective equipment are essential.
Exothermic Reactions: The cyclocondensation reaction to form the pyrazole ring can be highly exothermic. Careful control of the reaction temperature, through controlled addition of reagents and efficient cooling, is necessary to prevent runaway reactions.
Solvent Selection: The choice of solvent must consider not only reaction performance but also safety, environmental impact, and ease of removal during workup and purification.
Reaction Optimization and Control: For larger-scale synthesis, reaction parameters must be tightly controlled to ensure reproducibility and maximize the yield of the desired regioisomer. This includes:
Temperature Control: Maintaining a consistent temperature profile is crucial for regioselectivity.
Mixing: Efficient mixing is required to ensure homogeneity, especially in larger reaction vessels.
Reaction Time: The reaction must be monitored to determine the optimal endpoint, preventing the formation of impurities from side reactions or product degradation.
Workup and Purification: The purification of this compound on a larger scale can be challenging.
Extraction: Liquid-liquid extraction is a common method for initial purification, but solvent selection and the potential for emulsion formation must be considered.
Crystallization: If the product is a solid, crystallization is an effective and scalable purification method. Finding a suitable solvent system is key.
Chromatography: While column chromatography is standard for purification on a small scale, it is often impractical and expensive for large quantities. Methods like fractional distillation under reduced pressure may be more suitable for separating regioisomers if there is a sufficient difference in their boiling points. thieme-connect.comenamine.net
Use of Modern Technologies: The use of flow chemistry can be advantageous for scaling up this synthesis. nih.gov A continuous-flow process can offer better control over reaction temperature and mixing, improve safety by minimizing the volume of hazardous reagents at any given time, and potentially enhance regioselectivity. thieme-connect.com
Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scale | Grams to Kilograms | Milligrams to Kilograms |
| Safety | Higher risk with hazardous reagents | Improved safety, smaller reaction volumes |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-area-to-volume ratio |
| Mixing | Can be inefficient on a large scale | Highly efficient mixing |
| Control | Good | Excellent control over parameters |
| Reproducibility | Can be variable | High |
The development of a robust and scalable process for this compound requires careful optimization of the reaction conditions to favor the formation of the desired regioisomer, coupled with a practical and efficient purification strategy.
Chemical Transformations and Derivatization Strategies of 1 Isopropyl 3 Trifluoromethyl 1h Pyrazol 5 Amine
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the nature and position of its substituents. In 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, the electron-donating amino group (-NH₂) at C5 and the electron-withdrawing trifluoromethyl group (-CF₃) at C3, along with the N1-isopropyl group, dictate the regioselectivity of ring-centered reactions.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org The pyrazole nucleus, while aromatic, exhibits reactivity that is highly dependent on its substituents. The most probable site for electrophilic attack on the this compound ring is the C4 position. This is due to the powerful activating and ortho, para-directing effect of the C5-amino group, which directs electrophiles to the adjacent C4 position. Although the -CF₃ group at C3 is strongly deactivating, its influence is less pronounced at the C4 position compared to the activating effect of the amino group.
Halogenation is a common electrophilic substitution reaction. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully achieved at room temperature using N-halosuccinimides (NXS, where X = Cl, Br, I) as halogenating agents. researchgate.net This provides an effective, metal-free method for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields. researchgate.net A similar approach could be applied to this compound to introduce a halogen atom at the C4 position. Bromination of similar pyrazole systems, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole, has been performed using N-bromosuccinimide (NBS) under mild conditions, further supporting the feasibility of C4-halogenation. enamine.net
Table 1: Representative Electrophilic Halogenation of Aminopyrazole Systems
| Starting Material | Reagent | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| 3-Aryl-1H-pyrazol-5-amines | NXS (X = Cl, Br, I) | C4 | 4-Halogenated pyrazoles | researchgate.net |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | NBS | C4/C5 | Brominated pyrazoles | enamine.net |
Nucleophilic Substitution Reactions on Substituted Pyrazoles
Nucleophilic aromatic substitution (SNAr) on the pyrazole ring typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the parent compound this compound does not possess a suitable leaving group on the ring for direct SNAr, its derivatives, particularly those halogenated at the C4 position as described above, can serve as precursors for such transformations.
For example, a halogen atom at the C4 position, activated by the adjacent electron-withdrawing -CF₃ group (though its effect is transmitted through the ring), could potentially be displaced by various nucleophiles. More direct examples are seen in related heterocyclic systems. For instance, in 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, a fused pyrazole system, nucleophilic aromatic substitution has been demonstrated at the C5 position by activating a lactam function, which is then displaced by amines or thiols. nih.gov While this is a different ring system, it illustrates the principle of SNAr on pyrazole-containing scaffolds. The synthesis of functionalized pyrazoles often involves cyclization reactions, but subsequent modifications can rely on substitution pathways. bibliomed.orgresearchgate.net
Modifications at the Amine Functionality (-NH₂) at Position 5
The primary amine at the C5 position is a key site for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
Acylation and Sulfonylation Reactions
The nucleophilic nature of the C5-amino group makes it highly susceptible to reactions with acylating and sulfonylating agents. Acylation with acid chlorides or anhydrides, often in the presence of a base, would readily yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. These reactions are fundamental in organic synthesis for protecting amine groups or for introducing functionalities that can alter the molecule's electronic and steric properties. Phase-transfer catalysis has been effectively used for the acylation of related hydroxy-pyrazoles, demonstrating a robust method for achieving N-acylation. researchgate.net
Table 2: General Acylation and Sulfonylation of Aminopyrazoles
| Reagent Type | General Structure | Product Type |
|---|---|---|
| Acyl Halide | R-CO-Cl | N-(pyrazol-5-yl)amide |
| Sulfonyl Halide | R-SO₂-Cl | N-(pyrazol-5-yl)sulfonamide |
Alkylation and Arylation Reactions
The C5-amino group can undergo N-alkylation and N-arylation to form secondary or tertiary amines. While direct alkylation with alkyl halides can sometimes lead to overalkylation, more controlled methods are available. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common strategy for mono-alkylation.
N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Copper-catalyzed cross-coupling with boronic acids has been shown to be an effective method for the N-arylation of a closely related compound, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine, at ambient temperature. researchgate.net This methodology is general and provides access to a diverse array of N-aryl pyrazole derivatives. researchgate.net
Formation of Schiff Bases and Imines
The primary amine at C5 readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. ekb.eg This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with catalytic acid. jocpr.com The formation of the azomethine (-N=CH-) group provides a versatile synthetic handle for further transformations or for the synthesis of target molecules with specific biological or material properties. A wide variety of pyrazole-based Schiff bases have been synthesized from aminopyrazoles and various aromatic aldehydes, demonstrating the generality of this reaction. ekb.egresearchgate.neteurjchem.com These imines can be subsequently reduced to form secondary amines. jocpr.com
Table 3: Schiff Base Formation Reaction
| Reactant 1 | Reactant 2 (General) | Product Type |
|---|---|---|
| This compound | R-CHO (Aldehyde) or R₂C=O (Ketone) | Schiff Base / Imine |
Chemical Conversions Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a cornerstone in medicinal and agrochemical chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, the CF3 group in this compound is generally considered a stable and chemically inert moiety under most synthetic conditions. The majority of synthetic strategies focus on the introduction of the CF3 group to build the pyrazole core, rather than its subsequent modification. nih.govacs.org
Common methods for constructing 3-trifluoromethylpyrazoles include the condensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines or 1,3-dipolar cycloadditions using trifluoromethylated dipoles. nih.govacs.org Once incorporated, the C-F bonds are exceptionally strong, making the trifluoromethyl group resistant to transformation.
However, in specialized cases, the transformation of other functional groups on the pyrazole ring into a CF3 group has been reported. For instance, a carboxylic acid group on a pyrazole core can be converted to a trifluoromethyl group using reagents like sulfur tetrafluoride (SF4), demonstrating a post-cyclization trifluoromethylation strategy. acs.org Direct functionalization of the CF3 group itself on such a heterocycle is not a common synthetic route. Instead, its strong electron-withdrawing nature primarily influences the reactivity of the pyrazole ring and the adjacent amino group, which are the primary sites for further derivatization.
Synthesis of Fused Heterocyclic Systems Derived from this compound
The 5-amino group of this compound serves as a key nucleophilic handle for the construction of various fused heterocyclic systems. Its reaction with 1,3-bielectrophilic reagents is a well-established strategy for synthesizing bicyclic compounds with significant pharmacological potential.
Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles of great interest in drug discovery. nih.gov The synthesis of these derivatives from this compound is typically achieved through cyclocondensation reactions with β-dicarbonyl compounds or their synthetic equivalents. nih.gov In this reaction, the more nucleophilic exocyclic 5-amino group initiates an attack on one of the carbonyl carbons of the 1,3-dielectrophile. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen (N1) attacks the second electrophilic center, leading to the formation of the pyrimidine (B1678525) ring. This sequence regioselectively yields the pyrazolo[1,5-a]pyrimidine isomer. researchgate.net
A variety of reagents can be employed to construct the pyrimidine ring, including:
β-Diketones: Reaction with acetylacetone (B45752) or benzoylacetone (B1666692) in a suitable solvent, often under acidic or thermal conditions.
β-Ketoesters: Condensation with reagents like ethyl acetoacetate.
Enaminones: These activated reagents can react under milder conditions, sometimes facilitated by microwave irradiation, to provide high yields of the fused products. researchgate.net
Malononitrile (B47326) Derivatives: Reactions with benzylidene malononitrile can also lead to highly functionalized pyrazolo[1,5-a]pyrimidines. nih.gov
The reaction conditions can be tuned to optimize yields, and various methodologies, including microwave-assisted synthesis and the use of green chemistry approaches, have been developed for these transformations. nih.govias.ac.in
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| 1,3-Dielectrophile | Reagent/Conditions | Product |
|---|---|---|
| Acetylacetone | Ethanol, reflux | 2,7-dimethyl-5-(trifluoromethyl)-3-isopropylpyrazolo[1,5-a]pyrimidine |
| Ethyl Acetoacetate | Acetic acid, heat | 7-hydroxy-2-methyl-5-(trifluoromethyl)-3-isopropylpyrazolo[1,5-a]pyrimidine |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Aqueous ethanol, ambient temperature | 7-phenyl-5-(trifluoromethyl)-3-isopropylpyrazolo[1,5-a]pyrimidine |
| Diethyl Malonate | Sodium ethoxide, ethanol | 2,7-dihydroxy-5-(trifluoromethyl)-3-isopropylpyrazolo[1,5-a]pyrimidine |
Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the isomeric pyrazolo[3,4-b]pyridine core is another crucial transformation of 5-aminopyrazoles. These compounds are synthesized by reacting this compound with various 1,3-dielectrophiles where cyclization occurs through the C4 position of the pyrazole ring. mdpi.com
One of the most common methods involves the reaction with 1,3-dicarbonyl compounds in an acidic medium like acetic acid. mdpi.com If an unsymmetrical diketone is used, a mixture of regioisomers can be formed, depending on the relative electrophilicity of the two carbonyl groups. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the CF3 group reacts first. mdpi.com
Multi-component reactions (MCRs) provide an efficient one-pot synthesis for highly substituted pyrazolo[3,4-b]pyridines. nih.govresearchgate.net For example, the reaction of the aminopyrazole, an aromatic aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile or ethyl cyanoacetate) under conventional heating or microwave irradiation can rapidly generate a library of derivatives. nih.gov
Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Reagents | Conditions | Product |
|---|---|---|
| 1,1,1-Trifluoropentane-2,4-dione | Acetic acid, reflux | 1-isopropyl-3,4-bis(trifluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine |
| Benzaldehyde, Malononitrile | Microwave irradiation, acetic acid | 6-amino-1-isopropyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
| Diethyl 2-(ethoxymethylene)malonate | Dowtherm A, heat (Gould-Jacobs reaction) | Ethyl 4-hydroxy-1-isopropyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
| Pyruvic acid, 4-Anisaldehyde | Conventional heating, acetic acid | 4-(4-methoxyphenyl)-1-isopropyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
Other Fused Ring Systems and Spiroheterocycles
The reactivity of this compound extends to the synthesis of other fused heterocycles and more complex spiro systems. The versatile amino group can participate in cyclization reactions with a wide array of reagents to form tricyclic or spirocyclic structures.
For example, reaction with reagents like cyanogen (B1215507) bromide can lead to the formation of fused pyrazolo-triazine systems. The synthesis of pyrazolo[3,4-b]quinolines can be achieved through reactions with o-halogeno benzaldehydes or by employing Friedländer-based syntheses. mdpi.com
Spiroheterocycles are compounds where two rings are connected by a single common atom. The synthesis of spiro compounds from the title aminopyrazole can be envisioned through reactions with cyclic ketones or cycloalkylidenemalononitriles. researchgate.net These reactions often proceed via a multi-component strategy, efficiently constructing complex three-dimensional structures in a single step. researchgate.net
Table 3: Synthesis of Other Fused and Spiroheterocycles
| Reagent(s) | Conditions | Product Type | Example Product Name |
|---|---|---|---|
| Cyclohexanone, Malononitrile | Ethanol, piperidine (B6355638) catalyst | Spiro[cyclohexane-pyrazolo[3,4-b]pyridine] | 6'-amino-1'-isopropyl-3'-(trifluoromethyl)-1'H-spiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile |
| Isatin, Malononitrile | Ethanol, piperidine | Spiro[indole-pyrazolo[3,4-b]pyridine] | 6'-amino-1'-isopropyl-2-oxo-3'-(trifluoromethyl)-1'H-spiro[indole-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile |
| o-Fluorobenzaldehyde | Heat, acid catalyst | Pyrazolo[3,4-b]quinoline | 4-isopropyl-6-(trifluoromethyl)-4H-pyrazolo[3,4-b]quinoline |
Exploiting the Isopropyl Substituent for Further Functionalization
The N-isopropyl group on the pyrazole ring is generally a robust and sterically bulky substituent that is chemically stable under many reaction conditions. Its primary role is often to provide specific steric and electronic properties to the molecule. Direct functionalization of the isopropyl group itself represents a significant synthetic challenge due to the high bond dissociation energy of its C-H bonds.
While direct, selective functionalization of the N-isopropyl group is not a commonly reported strategy for this class of compounds, modern synthetic methods for C-H bond activation could potentially offer a route. nih.govfrontiersin.org Such strategies might include:
Radical-based reactions: Photoredox or metal-catalyzed reactions could potentially generate a radical at the tertiary carbon of the isopropyl group, allowing for subsequent coupling with other fragments.
Directed C-H activation: Although challenging for an N-alkyl group without a directing functionality, advanced catalytic systems might enable regioselective oxidation or substitution.
Mechanistic Investigations of Biological Activities Non Clinical Focus
Cellular Pathway Modulation
Interference with Microbial Growth Mechanisms
While direct mechanistic studies on the antimicrobial action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine are not extensively detailed in the available literature, research on structurally related N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives provides significant insights into their potential mechanisms of action against microbial pathogens. Investigations into this class of compounds have revealed broad inhibitory effects on macromolecular synthesis in bacteria. This suggests that their mode of action is not limited to a single target but rather involves a multifaceted disruption of essential cellular processes, including the synthesis of the cell wall, proteins, and nucleic acids. nih.govnih.gov
For instance, certain trifluoromethyl-substituted pyrazole analogs have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The bactericidal properties of some pyrazole derivatives have been attributed to their ability to disrupt the bacterial cell wall. nih.gov Furthermore, molecular docking studies on other related pyrazole compounds suggest that their antibacterial effects could stem from the inhibition of crucial enzymes like DNA gyrase, which is essential for bacterial DNA replication. nih.gov
The antimicrobial activity of pyrazole derivatives can be summarized in the following table, which is based on findings from related compounds.
| Bacterial Strain | Observed Effect of Related Pyrazole Compounds | Potential Mechanism of Action |
| Staphylococcus aureus (including MRSA) | Growth inhibition, Biofilm eradication nih.gov | Inhibition of cell wall, protein, and nucleic acid synthesis nih.gov |
| Enterococcus faecalis | Growth inhibition nih.gov | Global effects on bacterial cell function rsc.org |
| Escherichia coli | Growth inhibition | Potential DNA gyrase inhibition nih.gov |
It is important to note that these findings are for structurally similar compounds, and further research is needed to elucidate the specific microbial growth interference mechanisms of this compound.
Impact on Cellular Signaling Pathways
The pyrazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. nih.gov Kinases are pivotal enzymes that regulate a vast array of cellular signaling pathways, and their dysregulation is implicated in numerous diseases. The 5-aminopyrazole core, present in this compound, is known to act as an ATP-mimetic, binding to the ATP-binding pocket of various kinases and thereby inhibiting their activity. aacrjournals.org
A study on a closely related compound, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, identified it as a highly specific and potent inhibitor of the REarranged during Transfection (RET) kinase. nih.gov This suggests that this compound may also exert its biological effects by inhibiting protein kinases, which would have a direct impact on cellular signaling pathways. Inhibition of a kinase like RET would disrupt downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. nih.gov
Furthermore, various pyrazole derivatives have been shown to inhibit other kinases involved in critical signaling pathways, such as:
TGF-β receptor I (TβRI) kinase: Inhibition of this kinase can block the TGF-β signaling pathway, which is involved in processes like epithelial-to-mesenchymal transition (EMT), a key event in cancer progression and fibrosis. aacrjournals.org
Janus kinases (JAKs): These are critical components of the JAK/STAT signaling pathway, which transmits signals from cytokines and growth factors to regulate immune responses and cell growth. acs.org
Cyclin-dependent kinases (CDKs): These kinases control the progression of the cell cycle. nih.gov
The potential impact of this compound on cellular signaling pathways is likely mediated through the inhibition of one or more protein kinases, a common mechanism of action for this class of compounds.
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Impact of Substituents at N1, C3, C4, and C5 on Biological Activity
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies on various pyrazole-based inhibitors have provided valuable insights into the roles of different substituents.
N1 Position: The substituent at the N1 position of the pyrazole ring is crucial for modulating potency and selectivity. In a series of pyrazole-based CDK inhibitors, the size of the alkyl group at N1 was found to be important, with a cyclobutyl group being more optimal for activity than smaller groups like methyl or isopropyl, or larger groups like phenyl. nih.gov In the case of this compound, the isopropyl group at the N1 position likely plays a significant role in orienting the molecule within the target's binding pocket and contributing to hydrophobic interactions.
C3 Position: The substituent at the C3 position often engages with the solvent-exposed region of the binding pocket and can be modified to improve potency and physicochemical properties. In a study of pyrazole-based NAAA inhibitors, an electron-withdrawing trifluoromethyl group at C3 led to a decrease in efficacy compared to an electron-donating methyl group. acs.org Conversely, in a series of Bcr-Abl kinase inhibitors, the removal of a trifluoromethyl group resulted in a significant loss of potency, highlighting the context-dependent role of this substituent. nih.gov
C4 Position: The C4 position of the pyrazole ring can be substituted to further enhance binding affinity and selectivity. While this compound is unsubstituted at this position, the introduction of various groups at C4 in other pyrazole series has been shown to be a viable strategy for lead optimization. For example, in a series of pyrazole SKF-96365 analogues, modifications at this position were explored to modulate activity as SOCE inhibitors. nih.gov
C5 Position: The amino group at the C5 position is a key feature for many biologically active pyrazoles, particularly kinase inhibitors. This amino group often acts as a hydrogen bond donor, forming critical interactions with the hinge region of the kinase ATP-binding site, mimicking the interactions of the adenine (B156593) moiety of ATP. aacrjournals.org
The following table summarizes the general impact of substituents at different positions on the pyrazole ring based on studies of related compounds.
| Position | Substituent in Target Compound | General Role in Biological Activity |
| N1 | Isopropyl | Influences orientation and hydrophobic interactions. |
| C3 | Trifluoromethyl | Modulates potency and physicochemical properties; can be crucial for activity. |
| C4 | Hydrogen (unsubstituted) | A potential site for modification to enhance affinity and selectivity. |
| C5 | Amine | Acts as a key hydrogen bond donor for binding to target enzymes like kinases. |
Role of the Trifluoromethyl Group in Modulating Ligand-Target Interactions
The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its unique electronic and steric properties that can significantly enhance the pharmacological profile of a molecule. nih.govmdpi.com In the context of this compound, the CF3 group at the C3 position likely plays several important roles in its interaction with biological targets:
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can influence the electronic distribution of the pyrazole ring, potentially enhancing interactions with the target protein. It can participate in dipole-dipole, ion-dipole, and other non-covalent interactions, including halogen bonds and orthogonal multipolar interactions. researchgate.net
Increased Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can lead to improved membrane permeability and better penetration into hydrophobic binding pockets of target proteins. nih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of the compound. nih.gov
Bioisosteric Replacement: The CF3 group can act as a bioisostere for other groups, such as a methyl or chloro group, but with distinct electronic properties that can lead to improved activity or selectivity. mdpi.com
In a specific example of pyrazole-based Bcr-Abl kinase inhibitors, the removal of the trifluoromethyl group led to a significant decrease in potency, underscoring its critical role in the activity of that particular compound. nih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For pyrazole-based inhibitors, common pharmacophoric features include:
Hydrogen Bond Donors: The amino group at the C5 position is a critical hydrogen bond donor.
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors.
Hydrophobic Features: Alkyl or aryl substituents, such as the isopropyl group at N1 and potentially the trifluoromethyl group at C3, contribute to hydrophobic interactions.
Pharmacophore models developed for other pyrazole-based inhibitors, such as those targeting Janus kinases (JAKs) or for antimicrobial activity, have highlighted the importance of these features in ligand recognition. acs.orgresearchgate.net For this compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond donor feature corresponding to the C5-amino group.
A hydrophobic feature associated with the N1-isopropyl group.
A feature representing the electron-withdrawing and hydrophobic nature of the C3-trifluoromethyl group.
Such models are instrumental in ligand-based drug design, where they are used to screen virtual compound libraries to identify new molecules with a higher probability of being active, or to guide the chemical modification of existing leads to improve their potency and selectivity.
Receptor Interaction and Binding Studies (Non-Human, Mechanistic)
The typical binding mode involves the formation of one or more hydrogen bonds between the 5-amino group and/or a pyrazole ring nitrogen and the "hinge" region of the kinase. This region connects the N- and C-terminal lobes of the kinase domain and is crucial for ATP binding. For example, studies on pyrazole-based inhibitors of TGF-β receptor I (TβRI) kinase have shown that these compounds are ATP-competitive inhibitors with tight binding kinetics. aacrjournals.org
Molecular docking studies of pyrazole-based inhibitors in various kinases have revealed key interactions:
Hydrogen Bonding: The C5-amino group and one of the pyrazole nitrogens often form hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region (e.g., glutamate (B1630785) and leucine (B10760876) in JAK2). acs.org
π-π Stacking: In cases where the pyrazole is substituted with aromatic rings, π-π stacking interactions with aromatic residues like phenylalanine in the active site can further stabilize the ligand-receptor complex. nih.gov
Based on these precedents, it can be hypothesized that this compound binds to the ATP pocket of a target kinase, with the 5-amino group forming hydrogen bonds with the hinge region, and the N1-isopropyl and C3-trifluoromethyl groups engaging in hydrophobic and other non-covalent interactions within the active site.
Mechanistic Studies on Antimicrobial Activity
Research literature detailing the evaluation of this compound against specific bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), is not available. While broader studies on trifluoromethyl-substituted pyrazole derivatives show promise in inhibiting resistant Gram-positive bacteria and their biofilms, specific data such as Minimum Inhibitory Concentration (MIC) or detailed mechanistic actions for the requested compound are absent.
Specific studies into the antifungal mechanisms of this compound, such as its potential to cause cell membrane disruption in fungal pathogens, have not been reported in the available literature. General antifungal activity is a known characteristic of the pyrazole scaffold, often linked to the disruption of membrane integrity, but this has not been specifically demonstrated for this compound.
Mechanistic Studies on Antitumor Activity
There is no available data from in vitro studies, such as MTT or similar assays, that would quantify the cytotoxic effects (e.g., IC₅₀ or EC₅₀ values) of this compound on various human cancer cell lines. Research on analogous pyrazole structures has demonstrated cell-specific cytotoxicity, but these findings cannot be directly attributed to the specified compound.
The mechanism of action for many anticancer compounds involves the disruption of the microtubule network through the inhibition of tubulin polymerization. However, there are no published studies investigating whether this compound exhibits this specific activity. While other novel pyrazole derivatives have been identified as tubulin polymerization inhibitors, this has not been confirmed for the compound .
Detailed molecular studies using techniques like flow cytometry to determine if this compound can induce cell cycle arrest at specific phases (e.g., G2/M phase) or trigger programmed cell death (apoptosis) in cancer cells are not present in the scientific literature. Such investigations are crucial for understanding the antitumor potential of a compound but have not been conducted or reported for this specific molecule.
Computational Chemistry and Theoretical Analysis
Quantum-Chemical Calculations for Electronic Structure and Reactivity
Quantum-chemical calculations are fundamental in elucidating the electronic characteristics of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Methods such as Density Functional Theory (DFT), often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to model its structure and predict reactivity. dntb.gov.uaresearchgate.netuni-greifswald.de
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, negative potential (red/yellow) is typically localized around the nitrogen atoms of the pyrazole (B372694) ring and the amine group, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the amine group would show a positive potential (blue), marking them as hydrogen bond donors. The strongly electronegative fluorine atoms of the trifluoromethyl group also create a region of negative potential.
| Mulliken Charges | Provides the partial charge on each atom. | Nitrogen atoms and fluorine atoms are expected to carry negative charges; hydrogens on the amine group will be positive. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical for its interactions, particularly with biological macromolecules. Conformational analysis identifies the most stable arrangements (conformers) of the molecule. Molecular Dynamics (MD) simulations provide a dynamic view of these conformations over time, considering environmental factors like solvent and temperature. easychair.orgmdpi.com
Key areas of conformational flexibility in this molecule include the rotation of the isopropyl group and the orientation of the amine group.
Isopropyl Group Rotation: The rotation around the single bond connecting the isopropyl group to the N1 atom of the pyrazole ring is a primary source of conformational isomerism. MD simulations can reveal the energy barriers to this rotation and the preferred orientations that minimize steric hindrance with the rest of the molecule.
Amine Group Orientation: The orientation of the amine group can be influenced by intramolecular hydrogen bonding with the adjacent N1 nitrogen of the pyrazole ring, which can affect its reactivity and interaction patterns.
MD simulations can be performed in various environments, such as in a vacuum or solvated in water, to understand how the molecule's conformation adapts. easychair.org These simulations track the trajectories of all atoms over time, providing insights into the stability of different conformers and the transitions between them. mdpi.com This information is vital for understanding how the molecule might fit into a protein's binding pocket.
Tautomerism Studies of this compound
Tautomerism is a crucial phenomenon in pyrazole chemistry, potentially influencing the molecule's chemical and biological properties by altering its structure and hydrogen bonding capabilities. nih.gov
Annular tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. nih.gov This is a common feature in N-unsubstituted 1H-pyrazoles. nih.gov However, in this compound, the presence of the isopropyl substituent on the N1 nitrogen atom "fixes" the ring structure. This substitution prevents the proton migration characteristic of annular tautomerism. Therefore, this compound does not exhibit annular tautomerism.
While annular tautomerism is blocked, the molecule can exhibit side-chain tautomerism, specifically amino-imino tautomerism. This involves the migration of a proton from the exocyclic amine group to a ring nitrogen atom, resulting in an equilibrium between the amine and imine forms. nih.gov
The equilibrium between these two tautomers can be influenced by several factors, including the solvent environment and the electronic nature of the other substituents on the pyrazole ring. nih.gov The electron-withdrawing trifluoromethyl group at the C3 position and the isopropyl group at N1 affect the electron density of the ring and the relative stability of the tautomers. Computational studies can predict the relative energies of the amine and imine forms to determine which is more stable under different conditions. For many 3(5)-aminopyrazoles, the amino tautomer is found to be the more stable form. nih.gov
Table 2: Amino-Imino Tautomeric Forms
| Tautomer Form | Structural Description | Key Features |
|---|---|---|
| Amino Tautomer | 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | Contains an exocyclic -NH2 group at the C5 position. Aromatic pyrazole ring. |
| Imino Tautomer | 1-isopropyl-3-(trifluoromethyl)-1,2-dihydropyrazol-5-imine | Contains an exocyclic =NH group at the C5 position and a protonated ring nitrogen. Non-aromatic pyrazole ring. |
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
For this compound, docking studies can predict its binding affinity and mode within the active site of various proteins. Given that structurally similar pyrazole derivatives have shown activity as kinase inhibitors, proteins such as RET kinase could be potential targets for docking simulations. nih.gov
A typical docking simulation would involve:
Preparation of the Ligand: Generating a 3D structure of the amine tautomer of this compound and optimizing its geometry.
Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Docking Simulation: Using software to place the ligand into the defined binding site of the receptor and scoring the different poses based on binding energy.
The results would highlight key intermolecular interactions, such as:
Hydrogen Bonds: The amine group can act as both a hydrogen bond donor (via N-H) and acceptor (via the lone pair on the nitrogen). The pyrazole ring nitrogens can also act as acceptors.
Hydrophobic Interactions: The isopropyl group provides a nonpolar surface for hydrophobic interactions.
Halogen/Dipole Interactions: The trifluoromethyl group can participate in specific interactions with the protein backbone or side chains.
Table 3: Potential Interactions from Molecular Docking
| Interaction Type | Molecular Moiety Involved | Potential Protein Residues |
|---|---|---|
| Hydrogen Bond (Donor) | Amine (-NH2) | Asp, Glu, Ser, Thr, Carbonyl backbone |
| Hydrogen Bond (Acceptor) | Amine (-NH2), Pyrazole Nitrogens | Lys, Arg, His, Ser, Thr, Gln, Asn |
| Hydrophobic Interaction | Isopropyl group | Ala, Val, Leu, Ile, Phe, Trp |
| Dipole-Dipole | Trifluoromethyl group (-CF3) | Polar amino acids, peptide backbone |
In Silico Prediction of Mechanistic Biological Properties (e.g., Target Affinity)
Beyond docking, a range of computational methods can predict the mechanistic biological properties of a compound. These in silico predictions are valuable for assessing a molecule's drug-likeness and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govmdpi.com
Target Affinity Prediction: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can predict the binding affinity (e.g., IC₅₀ or Kᵢ) of a molecule to specific targets. biointerfaceresearch.com These models are trained on large datasets of known ligands and their activities. Based on the structural features of this compound, these tools could predict its affinity for families of proteins, such as kinases. mdpi.commdpi.com
ADME Properties: Computational tools can estimate physicochemical properties that are critical for a molecule's journey through the body. This includes predicting parameters like lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of rotatable bonds. These predictions help assess compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five. nih.gov
Table 4: Predicted Physicochemical and ADME Properties
| Property | Definition | Importance |
|---|---|---|
| logP (Octanol/Water) | Measures lipophilicity. | Influences absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Correlates with drug transport properties and bioavailability. mdpi.com |
| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | Crucial for absorption and formulation. |
| Drug-Likeness Score | A qualitative assessment based on structural features. | Indicates if the molecule has properties common in known drugs. |
| Number of Rotatable Bonds | A measure of molecular flexibility. | Affects conformational entropy upon binding and oral bioavailability. |
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Research Design (Excluding Clinical Outcomes)
In contemporary research and discovery, particularly within the study of heterocyclic compounds like pyrazole derivatives, computational analysis serves as a critical preliminary step to forecast the pharmacokinetic profile of a molecule. nih.gov The use of in silico tools to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties allows for the early identification of potentially viable candidates and flags liabilities that might hinder future development. mdpi.com For novel structures such as this compound, where extensive experimental data may not be publicly available, predictive modeling is an invaluable component of the research design process. These computational methods utilize the chemical structure of a molecule to estimate its behavior, guiding further investigation.
The predictions are typically generated using established algorithms and models, such as those provided by the SwissADME web tool, which relies on a combination of fragment-based, topological, and machine learning approaches to derive its estimations. nih.gov The following data represents a computationally generated ADME profile for this compound, providing foundational insights into its potential as a research compound.
Predicted Physicochemical Properties
Physicochemical characteristics are fundamental to the ADME profile, influencing everything from solubility to membrane permeability. The table below outlines the key predicted properties for the compound.
| Property | Predicted Value | Description |
|---|---|---|
| Formula | C₇H₁₀F₃N₃ | The molecular formula of the compound. |
| Molecular Weight | 193.17 g/mol | The mass of one mole of the compound. |
| LogP (Consensus) | 1.65 | A measure of lipophilicity, indicating partitioning between octanol (B41247) and water. |
| Topological Polar Surface Area (TPSA) | 61.95 Ų | The surface sum over all polar atoms, influencing membrane permeability. |
| H-Bond Acceptors | 4 | The number of hydrogen bond acceptor atoms. |
| H-Bond Donors | 1 | The number of hydrogen bond donor atoms. |
| Rotatable Bonds | 1 | The number of bonds that can rotate freely, affecting conformational flexibility. |
Predicted Pharmacokinetic Profile
This section details the predicted behavior of the compound concerning its absorption, distribution, and metabolism based on computational models.
Absorption and Distribution
Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are crucial for assessing the potential bioavailability and central nervous system activity of a research compound.
| Parameter | Prediction | Interpretation in Research Context |
|---|---|---|
| GI Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | The molecule is predicted to have the ability to cross the blood-brain barrier. |
| P-gp Substrate | No | Predicted not to be a substrate of P-glycoprotein, suggesting it may not be actively effluxed from cells. |
| Water Solubility (ESOL) | Soluble | Indicates good solubility in aqueous media, which is favorable for absorption. |
| Skin Permeation (Log Kp) | -6.75 cm/s | The negative value suggests the compound is a poor skin permeant. swissadme.ch |
Metabolism
Understanding potential metabolic pathways is key in early-stage research. A primary focus is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of compounds. Computational models can predict whether a molecule is likely to inhibit major CYP isoforms.
| CYP Isoform | Predicted Inhibition Status |
|---|---|
| CYP1A2 | Non-inhibitor |
| CYP2C19 | Non-inhibitor |
| CYP2C9 | Inhibitor |
| CYP2D6 | Non-inhibitor |
| CYP3A4 | Non-inhibitor |
The in silico analysis suggests that this compound possesses several favorable ADME-related properties for a research compound, including high predicted GI absorption and BBB permeability. The prediction that it is not a substrate for the P-gp efflux pump is also a positive indicator. However, the model predicts potential inhibition of the CYP2C9 metabolic enzyme, a factor that would warrant consideration and further experimental validation in a research and development context. These computational findings provide a foundational hypothesis for the compound's pharmacokinetic behavior, guiding the design of subsequent in vitro and in vivo studies.
Analytical Methodologies in Research
Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental in the structural elucidation of novel compounds. For pyrazole (B372694) derivatives, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to provide a detailed picture of the molecular framework.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an aminopyrazole will typically show characteristic absorption bands. For related aminopyrazoles, distinct bands corresponding to N-H stretching vibrations of the primary amine group are observed, usually in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the isopropyl and pyrazole ring would appear around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. Furthermore, strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group would be prominent, typically in the 1100-1300 cm⁻¹ range.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. The mass spectrum for a related compound, 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, shows the molecular ion peak [M+H]⁺ at m/z = 289. rsc.org For 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, the expected molecular ion peak would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would further confirm the elemental formula by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also offer structural clues.
Table 1: Predicted Spectroscopic Data for this compound Based on Analogous Compounds
| Technique | Functional Group | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Pyrazole-H | Singlet |
| Isopropyl-CH | Septet | |
| Isopropyl-CH₃ | Doublet | |
| NH₂ | Broad Singlet | |
| ¹³C NMR | C-CF₃ | Quartet |
| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |
| C-H Stretch | 2900-3100 cm⁻¹ | |
| C=N, C=C Stretch | 1500-1650 cm⁻¹ | |
| C-F Stretch | 1100-1300 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Corresponding to C₇H₁₀F₃N₃ |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, thereby enabling the assessment of product purity and the monitoring of reaction progress.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction. rsc.org In the synthesis of pyrazole derivatives, TLC can be used to observe the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the different components will travel at different rates, resulting in distinct spots. mdpi.com Visualization under a UV lamp often reveals the separated compounds. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique used for the purification and purity assessment of the final compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a gradient of acetonitrile (B52724) and water). The retention time of the compound can be used to identify and quantify it. In the analysis of related amine-containing compounds, HPLC with fluorescence detection has been utilized after derivatization to enhance sensitivity. squ.edu.om
Gas Chromatography (GC): For volatile compounds, gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for separation and identification. In the analysis of a mixture of pyrazole isomers, GC was used to determine the ratio of the products formed. mdpi.com
Table 2: Chromatographic Methods in the Analysis of Pyrazole Derivatives
| Method | Application | Typical Stationary Phase | Typical Mobile Phase / Conditions |
| TLC | Reaction Monitoring | Silica Gel 60 F254 | Ethyl Acetate / Hexane mixture |
| HPLC | Purity Assessment, Purification | C18 | Acetonitrile / Water gradient |
| GC | Separation of Volatile Derivatives | Varies (e.g., polysiloxane) | Inert carrier gas (e.g., Helium) |
X-Ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound is not publicly documented, the crystal structure of a related compound, 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been reported. researchgate.net This analysis revealed a monoclinic crystal system with specific unit cell dimensions (a = 9.5677(16) Å, b = 8.1755(15) Å, c = 14.846(3) Å, β = 93.783(4)°). researchgate.net Such studies on analogous molecules provide valuable insight into the likely solid-state packing and intermolecular interactions that could be expected for this compound.
Future Perspectives and Research Directions
Development of Next-Generation Pyrazole (B372694) Derivatives with Targeted Mechanistic Properties
The development of new chemical entities from the 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine scaffold is a key area for future research. The goal is to design molecules with specific mechanistic properties by systematically modifying its functional groups. Structure-activity relationship (SAR) studies on related pyrazole derivatives have shown that substitutions at various positions can dramatically influence biological activity and target specificity. nih.gov
For instance, a closely related compound, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, was identified as a highly specific and potent inhibitor of the RET kinase, a target in certain human cancers. nih.gov This finding suggests that the 5-amino-1-isopropyl-pyrazole core is a privileged scaffold for kinase inhibition. Future work could involve modifying the 3-position currently occupied by the trifluoromethyl group with other moieties to target different kinases or protein families. The amine group at the 5-position serves as a crucial handle for further chemical elaboration, allowing for the introduction of pharmacophores that can form specific interactions with biological targets, thereby modulating their function.
| Structural Modification | Rationale / Targeted Mechanistic Property | Potential Target Class |
| Acylation/Sulfonylation of 5-amino group | Introduce hydrogen bond donors/acceptors to improve binding affinity and selectivity. | Kinases, Proteases |
| Replacement of 3-trifluoromethyl group | Modulate electronic properties and steric bulk to tune target specificity. | GPCRs, Ion Channels |
| Bioisosteric replacement of pyrazole core | Alter ADME properties while retaining key binding interactions. | Various Enzymes |
| Variation of N1-isopropyl substituent | Explore hydrophobic pocket interactions and influence metabolic stability. | Kinases, Epigenetic Targets |
Exploration of Novel Synthetic Strategies for Structural Diversity
Advancing the therapeutic potential of this compound hinges on the ability to generate a wide array of structurally diverse analogs. While classical methods like the Knorr pyrazole synthesis are robust, future efforts will focus on more efficient and versatile synthetic routes. mdpi.com Modern synthetic chemistry offers several avenues to achieve this.
One promising approach is the use of transition-metal-catalyzed reactions. For example, silver-catalyzed reactions have been successfully employed for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com Applying similar catalytic systems could enable the introduction of a wide range of substituents at the 3-position. Furthermore, one-pot multicomponent reactions (MCRs) represent a highly efficient strategy for generating libraries of pyrazole derivatives from simple precursors, reducing synthesis time and resource consumption. mdpi.com The development of novel reactants and reaction conditions, including photoredox catalysis, can provide access to previously unattainable chemical space. mdpi.com
| Synthetic Strategy | Description | Advantages for Structural Diversity |
| Transition-Metal Catalysis | Utilizes catalysts (e.g., Silver, Copper) to facilitate bond formation under mild conditions. mdpi.commdpi.com | Allows for a broad scope of functional groups to be introduced with high regioselectivity. |
| One-Pot Multicomponent Reactions | Combines three or more reactants in a single vessel to form the final product, minimizing intermediate isolation steps. mdpi.com | Rapid generation of diverse compound libraries by varying the starting materials. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch, allowing for precise control over reaction parameters. enamine.net | Enables safe handling of reactive intermediates and facilitates rapid optimization and scale-up. |
| Photoredox Catalysis | Uses light to initiate chemical transformations via single-electron transfer pathways. | Provides access to unique reaction pathways for novel functionalizations. |
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational chemistry has become an essential tool for accelerating drug discovery by providing deep insights into molecular behavior and interactions at an atomic level. eurasianjournals.comeurasianjournals.com For this compound and its future derivatives, advanced computational modeling will be crucial for rational design and for understanding their mechanisms of action.
Methods like Density Functional Theory (DFT) can be used to calculate quantum chemical parameters, elucidating the electronic structure and reactivity of the pyrazole scaffold. eurasianjournals.comresearchgate.netjrasb.com This information is vital for predicting how modifications will affect the molecule's properties. Molecular dynamics (MD) simulations can model the dynamic behavior of these compounds when interacting with biological targets, such as enzymes or receptors. eurasianjournals.comeurasianjournals.com These simulations can predict binding modes, calculate binding affinities, and reveal the key interactions that drive biological activity, thereby guiding the design of more potent and selective molecules. eurasianjournals.com
| Computational Method | Application | Insight Gained |
| Density Functional Theory (DFT) | Calculation of electronic properties, orbital energies (HOMO/LUMO), and electrostatic potential. eurasianjournals.comresearchgate.net | Understanding of chemical reactivity, stability, and sites for electrophilic/nucleophilic attack. |
| Molecular Docking | Prediction of the preferred orientation of a molecule when bound to a biological target. eurasianjournals.com | Identification of potential binding modes and key intermolecular interactions (e.g., hydrogen bonds). |
| Molecular Dynamics (MD) Simulation | Simulation of the movement of atoms and molecules over time. eurasianjournals.comeurasianjournals.com | Assessment of binding stability, conformational changes in the target protein, and calculation of free energy of binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling to correlate chemical structure with biological activity. | Prediction of the activity of novel compounds and identification of key structural features for potency. |
Potential as Tool Compounds for Biological Research
Beyond direct therapeutic applications, derivatives of this compound have significant potential as "tool compounds." These are highly selective molecules used in biological research to probe the function of specific proteins or pathways. The demonstrated ability of a similar scaffold to selectively inhibit RET kinase highlights its value for developing such tools. nih.gov
By designing derivatives that potently and selectively inhibit a particular enzyme (e.g., a kinase, protease, or metabolic enzyme), researchers can use these compounds to study the physiological and pathological roles of that target in cell-based assays and preclinical models. The development of a suite of tool compounds based on this pyrazole scaffold, each targeting a different protein with high specificity, would provide an invaluable resource for the broader biomedical research community to dissect complex biological processes and validate new drug targets.
Q & A
Q. What are the standard synthetic routes for preparing 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine?
The synthesis typically involves cyclocondensation of precursors like β-keto esters or hydrazine derivatives with trifluoromethyl-containing reagents. For example, alkylation of pyrazole intermediates with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the isopropyl group. Reaction optimization includes controlling temperature (60–100°C), solvent polarity, and catalyst use (e.g., BF₃·Et₂O for diazotization steps). Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments. For instance, the NH₂ group resonates at δ ~5.5 ppm, while trifluoromethyl signals appear as quartets in ¹⁹F NMR .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 224.1 for C₈H₁₂F₃N₃) .
- IR Spectroscopy : To identify amine (-NH₂) stretches (~3350 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
Q. How is purity assessed during synthesis?
Purity is evaluated using:
Q. What in vitro assays are suitable for preliminary biological activity screening?
Common assays include:
- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates.
- Catalyst Optimization : Transition metals (e.g., Pd/C) for cross-coupling steps or Lewis acids (e.g., ZnCl₂) for cyclization.
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
Q. What methods enable functionalization of the amine group for SAR studies?
- Sulfenylation : React with arylsulfonyl hydrazides (ArSO₂NHNH₂) using tetrabutylammonium iodide (TBAI) in ethanol at 80°C to introduce thioether groups .
- Acylation : Treat with acyl chlorides (e.g., acetyl chloride) in pyridine to form amide derivatives.
- Mannich Reactions : Condense with aldehydes and secondary amines to generate β-amino ketones .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation) by acquiring spectra at 25°C and −40°C.
- X-ray Crystallography : Use SHELXL for crystal structure determination to unambiguously assign substituent positions .
- 2D NMR (COSY, HSQC) : Correlate ¹H-¹H and ¹H-¹³C couplings to confirm connectivity .
Q. What experimental designs elucidate the mechanism of action in biological systems?
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Validate with site-directed mutagenesis.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- Metabolic Profiling : LC-MS-based metabolomics to identify disrupted pathways in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
